4,R-ajmalicine N-oxide
CAS No.: 41590-29-8
Cat. No.: VC0199207
Molecular Formula: C21H24N2O4
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41590-29-8 |
---|---|
Molecular Formula | C21H24N2O4 |
Molecular Weight | 368.4 g/mol |
IUPAC Name | methyl (1S,15R,16S,20S)-16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
Standard InChI | InChI=1S/C21H24N2O4/c1-12-16-10-23(25)8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-27-12)21(24)26-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-,23?/m0/s1 |
SMILES | CC1C2C[N+]3(CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45)[O-] |
Canonical SMILES | CC1C2C[N+]3(CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45)[O-] |
Appearance | Powder |
Introduction
Chemical Identity and Basic Properties
4,R-ajmalicine N-oxide is a pentacyclic indole alkaloid compound with the CAS registry number 41590-29-8. It is also known by synonyms including "Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, methyl ester, 4-oxide" and "Methyl(4S,4aR,13bS,14aS)-4-methyl-4a,5,7,8,13,13b,14,14a-octahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate6-oxide" . The compound represents an N-oxidized derivative of ajmalicine, which is a naturally occurring alkaloid found in the Madagascar periwinkle (Catharanthus roseus) and is known for its antihypertensive properties .
The molecular formula of 4,R-ajmalicine N-oxide is C₂₁H₂₄N₂O₄, with a molecular weight of 368.4 g/mol . The compound contains two nitrogen atoms within its structure, one of which is oxidized to form the distinctive N-oxide functionality . This modification significantly alters the compound's physical and chemical properties compared to the parent ajmalicine molecule.
The basic properties of 4,R-ajmalicine N-oxide are summarized in the following table:
Property | Value | Source |
---|---|---|
CAS Number | 41590-29-8 | |
Molecular Formula | C₂₁H₂₄N₂O₄ | |
Molecular Weight | 368.4 g/mol | |
Appearance | Powder | |
pKa (Predicted) | 15.38±0.60 | |
Hydrogen Bond Acceptor Count | 4 | |
Stereocenter Count | 4 |
Structural Characteristics and Stereochemistry
4,R-ajmalicine N-oxide possesses a complex pentacyclic structure with multiple stereogenic centers. The compound features four defined atom stereocenters, contributing to its specific three-dimensional arrangement . The IUPAC name provides insight into its stereochemical configuration: methyl (1S,15R,16S,20S)-16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate.
The chemical structure can be represented using various notations. The InChI (International Chemical Identifier) is:
InChI=1S/C21H24N2O4/c1-12-16-10-23(25)8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-27-12)21(24)26-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-,23?/m0/s1
While the canonical SMILES notation is:
CC1C2C[N+]3(CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45)[O-]
The "N-oxide" designation in the compound name indicates that one of the nitrogen atoms in the molecule has been oxidized, forming a nitrogen-oxygen bond. This modification significantly affects the compound's chemical behavior, including its polarity, solubility, and potential biological activity compared to ajmalicine itself.
Relation to Ajmalicine
To understand 4,R-ajmalicine N-oxide fully, it is helpful to examine its relationship with ajmalicine (also known as raubasine), which is the parent compound. Ajmalicine has a molecular formula of C₂₁H₂₄N₂O₃ and a molecular weight of 352.427 g/mol . The difference between these compounds is the additional oxygen atom in 4,R-ajmalicine N-oxide, which forms the N-oxide group.
Ajmalicine is known for its pharmacological properties as an antihypertensive drug that decreases peripheral resistance and blood pressure . It functions as an adrenolytic drug that preferentially blocks alpha 1-adrenoceptors over alpha 2-adrenoceptors. Additionally, it acts as a reversible non-competitive nicotine receptor antagonist with an IC50 of 72.3 μM .
Ajmalicine's mechanism involves preferential action at postsynaptic sites, competitively antagonizing the effect of noradrenaline on postsynaptic alpha-adrenoceptors with a pA2 value of 6.57. It also blocks the inhibitory effect of clonidine with a pA2 value of 6.2 . While specific pharmacological data for 4,R-ajmalicine N-oxide is limited in the provided sources, the N-oxidation may alter these pharmacological properties.
Synthesis and Chemical Analysis
The synthetic approaches to ajmalicine derivatives provide context for understanding potential methods for obtaining 4,R-ajmalicine N-oxide. According to search result , total syntheses of related compounds like ajmalicine and mayumbine have been accomplished using a pentacyclic lactone as a common intermediate .
The synthesis described for ajmalicine employs Franzén's organocatalytic reaction between N-acetoacetyl tryptamine and (E)-5-hydroxypent-2-enal to generate a key intermediate . This approach demonstrates the complexity involved in synthesizing these pentacyclic structures with multiple stereogenic centers.
For analytical characterization, mass spectrometry has been employed to study ajmalicine N-oxide. In one study, the fragmentation pathway was examined and the mass spectral data of a reference standard of ajmalicine N-oxide was compared with mass spectra of related compounds . This suggests that mass spectrometry is a valuable technique for the identification and characterization of 4,R-ajmalicine N-oxide.
The compound's detection in analytical studies has been reported at specific retention times in chromatographic separations, with precise mass measurements. For related compounds in the same class, researchers have detected characteristic fragment ions that can aid in identification .
Physical and Chemical Properties
The physical and chemical properties of 4,R-ajmalicine N-oxide are determined by its complex molecular structure. While direct experimental data for this specific compound is limited in the provided sources, some properties can be inferred from its structure and comparison with related compounds.
The predicted pKa value of 15.38±0.60 indicates the compound's acidity or basicity characteristics, which can significantly affect its solubility and reactivity . This relatively high pKa value suggests that the compound is weakly acidic, which would influence its behavior in different pH environments.
The presence of four hydrogen bond acceptors in the molecule suggests potential for intermolecular interactions, which could impact solubility and binding characteristics . The compound likely exhibits solubility characteristics influenced by both its complex ring structure (providing hydrophobic regions) and its polar functional groups including the N-oxide and ester groups (providing hydrophilic regions).
The N-oxide functional group generally increases water solubility compared to the parent compound, which may be beneficial for certain applications. This modification also typically changes the distribution of electron density within the molecule, potentially altering its reactivity and binding affinity to biological targets.
In analytical chemistry, the compound serves as an important reference standard for the identification and characterization of alkaloids in plant materials and pharmaceutical preparations. Mass spectrometry and related techniques have been employed to study its fragmentation patterns, which can aid in the identification of this and related compounds in complex mixtures .
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